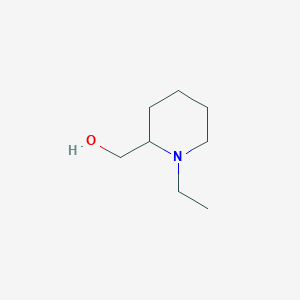

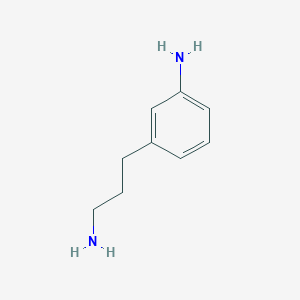

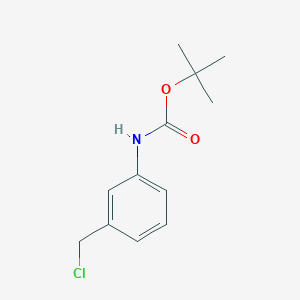

(2S,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-5-methylhexanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2S,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-5-methylhexanoic acid, commonly referred to as TBAMHMHA, is a small molecule that has recently been discovered to have a variety of potential applications in scientific research. TBAMHMHA is a derivative of hexanoic acid, which is an important fatty acid found in many foods and is an important component of the human diet. TBAMHMHA is a valuable tool for scientists due to its ability to modulate a number of different biochemical and physiological processes, as well as its ability to be used in a variety of laboratory experiments.

Aplicaciones Científicas De Investigación

Synthesis of Tertiary Butyl Esters

Scientific Field

Summary of the Application

Tertiary butyl esters, such as the Boc group, find large applications in synthetic organic chemistry . They are often used as protecting groups for amines in organic synthesis .

Methods of Application

A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .

Results or Outcomes

The resultant flow process was found to be more efficient, versatile, and sustainable compared to the batch . This method allows for the direct introduction of the Boc group into a variety of organic compounds .

Use in Biosynthetic and Biodegradation Pathways

Scientific Field

Summary of the Application

The tert-butyl group, such as the Boc group, has a unique reactivity pattern that is utilized in various biosynthetic and biodegradation pathways . This simple hydrocarbon moiety plays a crucial role in these biological processes .

Methods of Application

The specific methods of application in biosynthetic and biodegradation pathways can vary widely, depending on the specific pathway and the organisms involved . However, the crowded tert-butyl group is often involved in characteristic chemical transformations .

Results or Outcomes

The use of the tert-butyl group in biosynthetic and biodegradation pathways has been shown to have significant implications for the efficiency and outcomes of these processes . However, the specific results can vary widely, depending on the specific pathway and organisms involved .

Propiedades

IUPAC Name |

(2S,3R)-2-hydroxy-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO5/c1-7(2)6-8(9(14)10(15)16)13-11(17)18-12(3,4)5/h7-9,14H,6H2,1-5H3,(H,13,17)(H,15,16)/t8-,9+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJZCWTDKDFJARG-BDAKNGLRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(C(=O)O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]([C@@H](C(=O)O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-5-methylhexanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Azaspiro[4.4]nonan-1-one](/img/structure/B1288749.png)

![4-Bromobenzo[D]oxazole](/img/structure/B1288781.png)